2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
OUZMUVJBAOOROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Conditions
Hydrogenation typically employs 10% palladium on carbon (Pd/C) or platinum(IV) oxide (PtO) under 14.7–50 psi H pressure. Solvents such as methanol or ethanol are preferred for their compatibility with heterogeneous catalysts. For example:
Yields range from 60–75%, with reaction times of 12–24 hours at 25–50°C. Over-hydrogenation to fully saturated decahydro derivatives is mitigated by monitoring reaction progress via TLC or HPLC.
Introduction of the Carboxylic Acid Group
The carboxylic acid at position 8 is introduced via three primary strategies: direct cyclization , oxidation , or carboxylation .
Direct Cyclization with Pre-Installed Carboxylates
Using 2-aminonicotinic acid as a starting material inherently incorporates the carboxylic acid group during cyclization. This approach simplifies synthesis but limits flexibility in modifying other positions.
Palladium-Catalyzed Carboxylation
WO2010125101A1 highlights carboxylation via palladium-catalyzed carbonylation. A brominated intermediate at position 8 reacts with carbon monoxide (CO) in the presence of Pd(PPh) and a base (e.g., CsCO) in DMF at 80–100°C:
This method achieves yields up to 65% and is compatible with diverse substrates.
Functional Group Interconversion and Protecting Group Strategies
Ester Hydrolysis
Carboxylic acid esters (e.g., methyl or ethyl) are hydrolyzed under acidic (HCl) or basic (NaOH) conditions. For example, 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is treated with 6M HCl at reflux to yield the free acid.
Protection-Deprotection Sequences
During hydrogenation, the carboxylic acid group may require protection as an ester to prevent side reactions. Benzyl or tert-butyl esters are commonly used and removed via hydrogenolysis or acid hydrolysis, respectively.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, complexity, and scalability:
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways may yield positional isomers. Using sterically hindered amines or directing groups improves selectivity.
-
Catalyst Deactivation : Pd/C catalysts may lose activity due to sulfur impurities. Pre-treatment with chelating agents enhances longevity.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carboxylation efficiency but complicate purification .
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid moiety (-COOH) at position 8 undergoes classical acid-based transformations:
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Esterification | Alcohols (e.g., methanol, ethanol) + acid catalyst (e.g., HCl, H₂SO₄) | Carboxylic acid esters (e.g., methyl ester) | Reversible; improves solubility for downstream applications |
| Amidation | Amines (e.g., NH₃, primary/secondary amines) + coupling agents (e.g., DCC, EDCl) | Amides (e.g., benzamide) | Enhances stability; alters bioactivity |
| Decarboxylation | Thermal treatment (heating) or catalytic agents (e.g., Cu) | Corresponding hydrocarbon (e.g., tetrahydroimidazo[1,2-a]pyridine) | Requires high temperature; eliminates CO₂ |
These reactions are foundational for synthesizing derivatives with tailored properties, such as enhanced solubility or stability.
Heterocyclic Ring Reactions
The fused imidazo[1,2-a]pyridine system participates in:
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | N-oxides or oxidized derivatives | Alters electronic properties; potential bioactivity modulation |
| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Dihydro derivatives | Simplifies the ring system; affects reactivity |
| Substitution | Electrophiles (e.g., NO₂⁻) or nucleophiles (e.g., NH₂⁻) | Substituted derivatives (e.g., nitro, amino) | Introduces functional groups for further modification |
The aromaticity of the heterocycle enables electrophilic and nucleophilic substitutions, though steric hindrance from the bicyclic structure may influence regioselectivity .
Acid Strength and Reactivity
The carboxylic acid group exhibits moderate acidity (pKa ~5), enabling protonation/deprotonation under physiological conditions. This property is critical for interactions with biological targets (e.g., enzymes) or in catalytic applications.
Regioselectivity in Heterocyclic Reactions
The fused ring system directs reactivity:
-
Electrophilic substitution typically occurs at the pyridine ring (positions 1–3) due to electron-deficient nitrogen atoms.
-
Nucleophilic substitution may favor the imidazole ring (positions 4–7), where lone pairs on nitrogen atoms stabilize transition states.
Limitations and Challenges
-
Thermal Sensitivity : Decarboxylation requires high temperatures, risking decomposition.
-
Steric Hindrance : Bulkier substituents (e.g., methyl groups) may impede substitution reactions.
-
Selectivity : Competing reactions between the carboxylic acid and heterocycle necessitate precise control of reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have synthesized various derivatives and evaluated their antifungal activities against Candida species. The results indicated that these compounds could serve as promising candidates for developing new antifungal agents .
CNS Activity
The compound has also been investigated for its potential central nervous system (CNS) effects. Imidazo[1,2-a]pyridines are known to interact with serotonin receptors and have been studied as potential anxiolytics and antidepressants. The structure of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid suggests it may modulate neurotransmitter systems effectively .
Cancer Therapeutics
Imidazo[1,2-a]pyridines have been explored for their role as kinase inhibitors in cancer treatment. The compound's ability to inhibit specific kinases could lead to the development of targeted therapies for various cancers. Research indicates that modifications to the imidazo[1,2-a]pyridine framework can enhance selectivity and potency against cancer cells .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have shown that polymers containing imidazo[1,2-a]pyridine units exhibit enhanced performance characteristics compared to traditional polymers .
Coordination Chemistry
Ligand Properties
The compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms in its structure. It has been utilized in synthesizing metal complexes that exhibit interesting electronic and photophysical properties. These metal complexes have potential applications in catalysis and materials science. The ligand's ability to form stable complexes with transition metals is particularly noteworthy for developing new catalytic systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic framework : Enhances rigidity and binding affinity to biological targets.
- Methyl substituent : Influences steric and electronic properties, modulating interactions with enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues
Cyclopropyl Derivatives
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride
Ethyl Ester Derivatives
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
- Structural difference : Ethyl ester replaces the carboxylic acid at position 7.
- Impact : Reduced polarity and acidity compared to the carboxylic acid form, which may enhance cell membrane permeability but reduce water solubility .
- Synthetic utility : Intermediate for further functionalization, such as hydrolysis to the free acid.
2,3-Dimethyl Derivatives
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic Acid
- Structural difference : Additional methyl group at position 3.
- Effects: Increased steric bulk may alter binding kinetics or metabolic stability.
Functional Analogues
Antifungal/Antibacterial Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Hydrazones
- Example : Compounds 8d, 8e, and 8f () exhibit potent antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus).
- Comparison : The carboxylic acid group in the target compound may enhance hydrogen bonding with bacterial targets compared to hydrazone derivatives, though direct activity data are lacking .
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines
- Activity: Antitrypanosomal agents synthesized via Suzuki-Miyaura coupling ().
- Divergence : The nitro and sulfonyl groups in these derivatives confer distinct electronic properties absent in the target compound, highlighting the scaffold’s versatility .
Research Findings and Trends
- Synthetic Methods : One-pot, two-step reactions are prevalent for imidazo[1,2-a]pyridine derivatives, achieving yields up to 65% (). Microwave-assisted Suzuki couplings are also employed for aryl-substituted analogues ().
- Biological Activity : While antifungal and antibacterial activities dominate in related compounds (), the carboxylic acid group in the target molecule may favor interactions with charged residues in enzyme active sites.
- Commercial Availability : The hydrochloride salt of the cyclopropyl derivative is available at industrial scales (€978.79/g), suggesting pharmaceutical interest .
Biological Activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₈H₁₂N₂O₂
- Molecular Weight: 168.20 g/mol
- CAS Number: 1367865-93-7
Recent studies have highlighted several biological activities associated with this compound:
- Heparanase Inhibition : This compound has been identified as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 can potentially hinder tumor metastasis and improve renal function in proteinuric diseases .
- Kinase Inhibition : Similar to other imidazo[1,2-a]pyridine derivatives, this compound exhibits kinase inhibitory activity, which is crucial for regulating various cellular processes including proliferation and apoptosis. It has shown selective inhibition of certain kinases that are overactive in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its potential in treating oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity | Mechanism/Target | Reference |
|---|---|---|
| Heparanase Inhibition | HPSE1 | |
| Kinase Inhibition | Various Kinases | |
| Antioxidant Activity | Reactive Oxygen Species |
Case Study: Heparanase Inhibition
In a study published in January 2024, researchers synthesized derivatives of tetrahydroimidazo[1,2-a]pyridine and evaluated their inhibitory effects on HPSE1. The optimized compounds demonstrated enhanced selectivity and potency compared to earlier derivatives. Notably, one derivative exhibited an IC50 value significantly lower than that of the original compound (16 vs 35 µM), indicating improved therapeutic potential against cancer and kidney diseases .
Case Study: Kinase Inhibition
Another study investigated the kinase inhibitory properties of various imidazo[1,2-a]pyridine derivatives. The findings revealed that modifications at specific positions on the imidazo ring could enhance selectivity towards certain kinases involved in cancer signaling pathways. This highlights the potential for developing targeted therapies using this scaffold .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid?
- Methodology : Two primary approaches are documented:
Solid-phase synthesis : Reacting 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position of the imidazo[1,2-a]pyridine scaffold .
Solution-phase condensation : Using 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by acid-amine coupling with substituted amines. This method employs HATU (catalyst) and DIPEA (base), achieving yields of 93–97% .
- Key Considerations : Optimize solvent choice (e.g., ethanol for eco-friendliness) and catalyst loading to enhance efficiency.
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to assign hydrogen/carbon environments and confirm regiochemistry .
- HRMS : Validate molecular weight by comparing calculated and observed values (e.g., ESI-HRMS for accuracy) .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .
- Best Practices : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up?
- Strategies :
- Use coupling agents like HATU to improve reaction efficiency and minimize side products .
- Control temperature during condensation steps to prevent decomposition.
- Purify intermediates via column chromatography or recrystallization to enhance final product purity .
Q. How to address contradictions in spectral data (e.g., NMR shifts) during characterization?
- Troubleshooting :
- Re-run NMR under varied conditions (e.g., deuterated solvents, temperature adjustments) to confirm peak assignments .
- Validate using 2D NMR (e.g., COSY, HSQC) for complex spin systems.
- Compare HRMS data with theoretical isotopic patterns to confirm molecular integrity .
Q. What structural modifications enhance biological activity while maintaining stability?
- Approaches :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl at the 2-position) to improve metabolic stability .
- Coule pharmacophores (e.g., carboxamide derivatives) via acid-amine reactions to target specific enzymes .
Q. What are common purification challenges, and how are they mitigated?
- Issues : Low purity (e.g., 53–55% in initial syntheses) due to side reactions or solubility limitations .
- Solutions :
- Employ gradient HPLC with C18 columns for polar intermediates.
- Use mixed solvents (e.g., EtOAc/hexane) for recrystallization to isolate high-purity crystals .
Q. How do reaction conditions influence regioselectivity in substitutions?
- Critical Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
